1-Chloro-6-methoxyisoquinoline-4-carboxylic acid
Description
1-Chloro-6-methoxyisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 1, a methoxy group at position 6, and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as a precursor in synthesizing bioactive molecules such as protease inhibitors or kinase modulators . Its carboxylic acid group enhances water solubility compared to ester derivatives, while the chloro and methoxy substituents influence reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-chloro-6-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-7-8(4-6)9(11(14)15)5-13-10(7)12/h2-5H,1H3,(H,14,15) |
InChI Key |
LXQRXZHJJBFOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1-chloro-6-methoxyisoquinoline with tert-butyllithium in tetrahydrofuran at low temperatures (-78°C). This reaction forms an intermediate, which is then treated with carbon dioxide to yield the desired carboxylic acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-6-methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-6-methoxyisoquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets of target proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Isoquinolinecarboxylic Acid, 1-Chloro-, Methyl Ester (CAS 37497-86-2)
- Structural Differences : Lacks the 6-methoxy group and contains a methyl ester instead of a carboxylic acid at position 4 .
- Physicochemical Properties :
- Higher lipophilicity (XLogP3 = 2.9) due to the ester group, favoring membrane permeability.
- Molecular weight: 221.64 g/mol (vs. ~207 g/mol for the carboxylic acid form).
- Applications : The ester serves as a synthetic intermediate; hydrolysis of the ester to the carboxylic acid is a common step in drug development .
5-Hydroxyisoquinoline-4-carboxylic Acid
- Structural Differences : Features a hydroxyl group at position 5 instead of a methoxy group at position 6 .
- Physicochemical Properties :
- Increased hydrogen-bonding capacity due to the hydroxyl group, enhancing solubility.
- Lower steric hindrance compared to the methoxy-substituted analog.
- Applications: Used in synthesizing noncovalent SARS-CoV-2 inhibitors, highlighting the role of hydroxyl groups in target binding .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structural Differences: Pyrimidine ring instead of isoquinoline; methyl substituent at position 6 vs. methoxy in the target compound .
- Physicochemical Properties: Smaller ring size (pyrimidine vs. bicyclic isoquinoline) reduces molecular complexity. Higher metabolic stability due to fewer reactive sites.
- Applications : Commonly used in agrochemicals and antiviral agents, leveraging pyrimidine’s electronic properties .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | CAS Number | XLogP3/LogP |
|---|---|---|---|---|---|---|
| 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid | C₁₁H₈ClNO₃* | ~207* | Cl (1), OCH₃ (6), COOH (4) | Carboxylic acid, ether | - | - |
| 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester | C₁₁H₈ClNO₂ | 221.64 | Cl (1), COOCH₃ (4) | Ester | 37497-86-2 | 2.9 |
| 5-Hydroxyisoquinoline-4-carboxylic acid | C₁₀H₇NO₃ | 189.17 | OH (5), COOH (4) | Carboxylic acid, hydroxyl | - | - |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Cl (2), CH₃ (6), COOH (4) | Carboxylic acid, methyl | 89581-58-8 | - |
*Estimated based on structural analogy to .
Research Findings
- Synthetic Utility: Isoquinoline derivatives with carboxylic acid groups, such as 5-hydroxyisoquinoline-4-carboxylic acid, are critical intermediates in synthesizing protease inhibitors (e.g., SARS-CoV-2 inhibitors) .
- Ester vs. Acid Reactivity: Methyl esters (e.g., 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester) are often preferred in early-stage synthesis due to ease of handling, while carboxylic acids are utilized in final drug forms for improved solubility .
- Heterocyclic Influence: Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct electronic profiles compared to isoquinoline derivatives, leading to divergent biological targets .
Biological Activity
1-Chloro-6-methoxyisoquinoline-4-carboxylic acid is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a unique structural composition that includes a chloro group, a methoxy group, and a carboxylic acid functional group attached to an isoquinoline backbone. This distinctive arrangement allows for various chemical modifications and applications in pharmacology.
- Molecular Formula : C_10H_8ClNO_3
- Appearance : Yellow solid
- Structure : The compound's structure is characterized by the isoquinoline ring system, which is known for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for microbial survival.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with cellular pathways involved in cancer progression. It is believed to modulate enzyme activity or receptor binding, affecting cell proliferation and survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Inhibit Key Enzymes : By binding to active sites on enzymes involved in metabolic pathways, it can disrupt normal cellular functions.
- Modulate Receptor Activity : Interaction with specific receptors may alter signaling pathways that control cell growth and apoptosis.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound demonstrated notable inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 |
| Escherichia coli | 32 | 16 |
| Pseudomonas aeruginosa | 64 | 32 |
Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with IC50 values suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 5 |
| HeLa | 15 | 7 |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other isoquinoline derivatives, each exhibiting unique biological properties.
| Compound Name | Key Features |
|---|---|
| 6-Methoxyisoquinoline-4-carboxylic acid | Lacks chlorine; similar applications |
| 1-Chloroisoquinoline | Lacks carboxylic acid; different reactivity |
| 4-Chloro-6-methoxyquinoline-3-carboxylic acid | Different chlorine position; presence of ethyl ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
